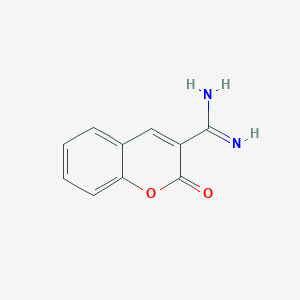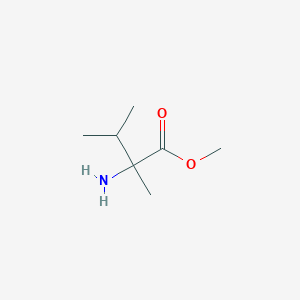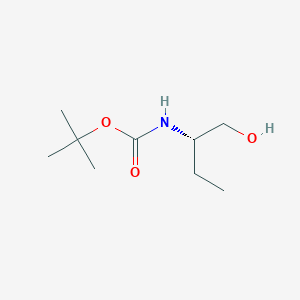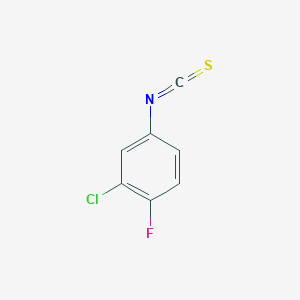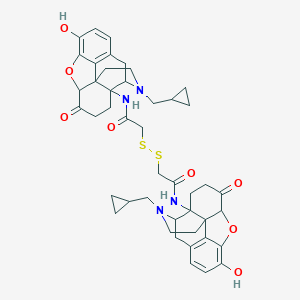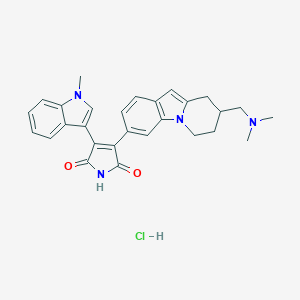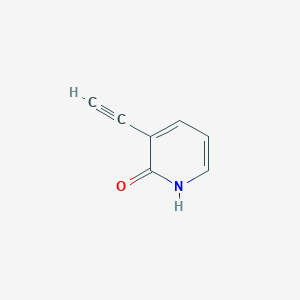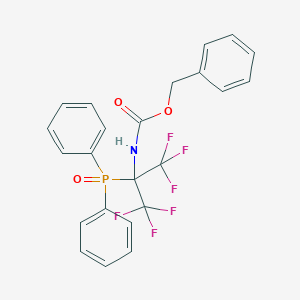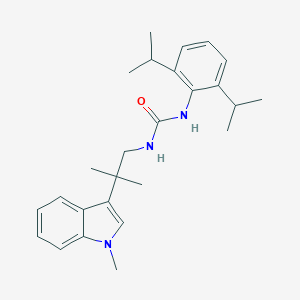
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, also known as BIM-23127, is a chemical compound that belongs to the class of urea-based compounds. It has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves its interaction with specific targets in the body, including enzymes and receptors. Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to interact with specific receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical And Physiological Effects
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have neuroprotective properties and improve cognitive function. Additionally, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, including its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new analogs of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves a multi-step process that starts with the reaction of 2,6-diisopropylaniline with 2-bromo-1-(1-methyl-1H-indol-3-yl)propan-2-ol to form an intermediate product. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to form the final product, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Scientific Research Applications
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its neuroprotective properties and its ability to improve cognitive function.
properties
CAS RN |
145131-27-7 |
|---|---|
Product Name |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- |
Molecular Formula |
C26H35N3O |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-methyl-2-(1-methylindol-3-yl)propyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-17(2)19-12-10-13-20(18(3)4)24(19)28-25(30)27-16-26(5,6)22-15-29(7)23-14-9-8-11-21(22)23/h8-15,17-18H,16H2,1-7H3,(H2,27,28,30) |
InChI Key |
ASYGISDXVLIWAH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
Other CAS RN |
145131-27-7 |
synonyms |
3-(2,6-dipropan-2-ylphenyl)-1-[2-methyl-2-(1-methylindol-3-yl)propyl]u rea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



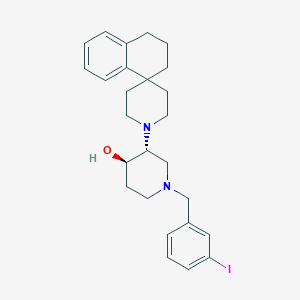
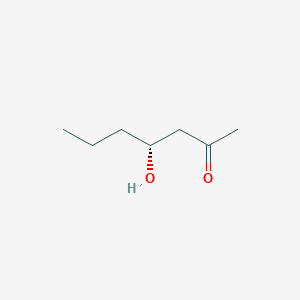
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
